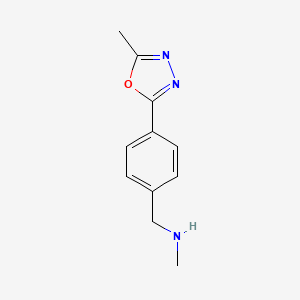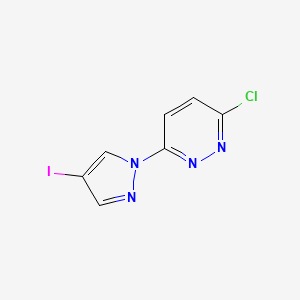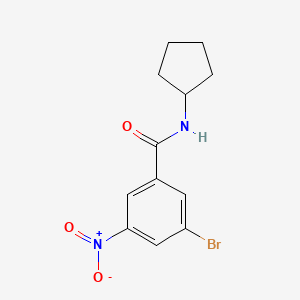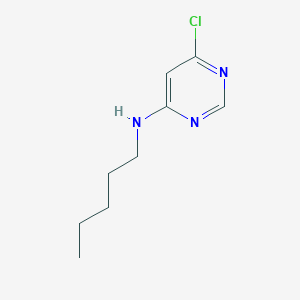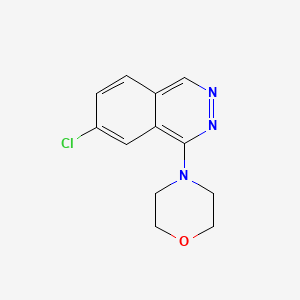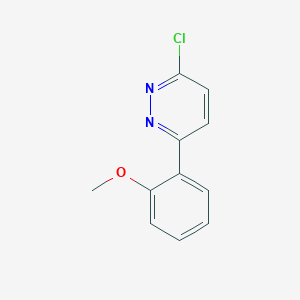
甲基3-(3,5-二-叔丁基-4-羟基苯基)丙酸酯
描述
“Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate” is an organic compound with the molecular formula C18H28O3 . It is also known by the trade name "Stabiliff" . This compound is a mono-constituent substance and is used as an antioxidant in polyethylene .
Synthesis Analysis
The synthesis of “Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate” involves taking 2,6-di-tert-butyl phenol and methyl acrylate as raw materials. Under the catalytic effect of inorganic base sodium methanolate, a Michael addition reaction is performed to obtain the compound through H-1,5 migration . The synthetic route is simple, direct, and convenient .Molecular Structure Analysis
The molecular structure of “Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate” is represented by the formula C18H28O3 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate” include a Michael addition reaction under the catalytic effect of inorganic base sodium methanolate .Physical And Chemical Properties Analysis
“Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate” is a solid substance under normal conditions . It has a melting point of 63-65°C . It is soluble in methanol .科学研究应用
合成和工艺改进
甲基3-(3,5-二叔丁基-4-羟基苯基)丙酸酯是生产各种抗氧化剂的关键原料,包括抗氧化剂1010和1076。Huo Xiao-jian (2010)的研究专注于通过工艺优化提高其产率。该研究在特定反应条件下使用KOH作为催化剂,实现了平均产率达到95%。
新型抗氧化剂的合成
该化合物可作为合成新型抗氧化剂的原料。Wang We (2014)描述了合成甲基3-(3,5-二叔丁基-4-羟基苯基)丙酸酯及其用于制备新型抗氧化剂的方法。该研究还介绍了这些新型抗氧化剂的种类和性能。
聚合物中的抗氧化剂应用
Runzeng Liu & S. Mabury (2021)的研究讨论了3-(3,5-二叔丁基-4-羟基苯基)丙酸酯抗氧化剂在各种环境中的存在,表明它们在聚合物中的广泛应用。该研究建议使用衍生物3-(3,5-二叔丁基-4-羟基苯基)丙酸作为人类暴露于这些抗氧化剂的尿液生物标志物的潜力。
无灰抗氧化剂制备
Zhou Xu-guang (2007)的研究详细介绍了从甲基3-(3,5-二叔丁基-4-羟基苯基)丙酸酯制备无灰抗氧化剂的过程。所得产品显示出高有效成分含量和良好的抗氧化性能。
润滑基础油改性
T. Jing (2012)使用甲基3-(3,5-二叔丁基-4-羟基苯基)丙酸酯合成抗氧化剂改性酯,然后将其用作润滑基础油。这些酯表现出优异的热氧化稳定性和良好的抗氧化性能,适用于用作润滑基础油。
新型抗氧化剂工艺的开发
Li Yan-yun (2005)的研究侧重于使用甲基-3-(3,5-二叔丁基-4'-羟基苯基)丙酸酯制备N,N'-双[3-(3',5'-二叔丁基-4'-羟基苯基)丙酰基]己二胺。该研究探讨了影响产品产率和纯度的各种因素,该产品具有作为抗氧化剂的潜在应用。
聚合物应用中的抗氧化剂
Liu Rong-wei (2008)从甲基3-(3,5-二叔丁基-4-羟基苯基)丙酸酯合成了一种分子内复合抗氧化剂。该抗氧化剂在聚丙烯(PP)中进行了测试,显示出改善的氧化诱导时间和流动性。
合成酯油中的抗氧化剂稳定性
Lina Huang et al. (2018)的研究涉及将甲基3-(3,5-二叔丁基-4-羟基苯基)丙酸酯加载到介孔二氧化硅纳米颗粒上,以增强合成酯润滑油的抗氧化稳定性。该研究证明了有效延缓油氧化和延长氧化诱导时间。
环境影响评估
M. Herrchen, W. Kördel, & W. Klein (1997)进行的比较风险分析评估了辛基3(3,5-二叔丁基-4-羟基苯基)丙酸酯,一种相关抗氧化剂的环境影响。该研究发现与其他正在审查的物质相比,没有显著的环境和毒理关注。
作用机制
Target of Action
Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate is primarily an antioxidant . Its primary targets are reactive oxygen species (ROS) that can cause oxidative damage to cells and tissues .
Mode of Action
The compound’s antioxidant action is due to the presence of a phenolic OH group in its structure . Despite the steric crowding of the OH group, it participates in intermolecular hydrogen bonding with the ester carbonyl O atom . This interaction allows the compound to neutralize ROS, thereby preventing oxidative damage .
Result of Action
The primary result of the compound’s action is the prevention of oxidative damage. By neutralizing ROS, it can protect cells and tissues from oxidative stress . This can potentially prevent or mitigate the effects of various diseases related to oxidative stress.
Action Environment
The action of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate can be influenced by various environmental factors. For example, the presence of other antioxidants or pro-oxidants can affect its efficacy. Additionally, factors such as pH and temperature can influence its stability and reactivity .
安全和危害
未来方向
属性
IUPAC Name |
methyl 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O3/c1-17(2,3)13-10-12(8-9-15(19)21-7)11-14(16(13)20)18(4,5)6/h10-11,20H,8-9H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMJCECEFTYEKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7027623 | |
| Record name | Methyl 3,5-bis(tert-butyl)-4-hydroxyhydrocinnamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7027623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid | |
| Record name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
6386-38-5 | |
| Record name | Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6386-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl di-t-butyl hydroxyhydrocinnamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006386385 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl 3,5-bis(tert-butyl)-4-hydroxyhydrocinnamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7027623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.351 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL DI-T-BUTYL HYDROXYHYDROCINNAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35RWF1ITXJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-4-[2-(4-morpholinyl)ethoxy]phenylamine](/img/structure/B1361700.png)

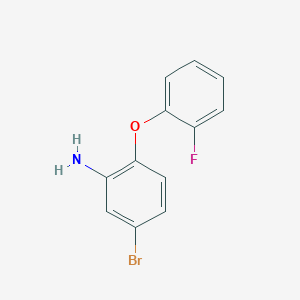
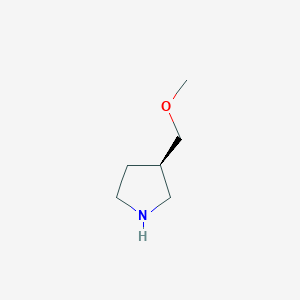
![N-methyl-[(2,3-dihydrobenzo[b]furan-7-yl)methyl]amine](/img/structure/B1361734.png)
